Cas no 2361399-46-2 (Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate)
Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL21111079
- 2361399-46-2
- EN300-28278002
- prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate
- Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate
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- Inchi: 1S/C10H15ClN2O3/c1-2-7-16-10(15)13-5-3-12(4-6-13)9(14)8-11/h2H,1,3-8H2
- InChI Key: AMLKMDXECXSJEQ-UHFFFAOYSA-N
- SMILES: ClCC(N1CCN(C(=O)OCC=C)CC1)=O
Computed Properties
- Exact Mass: 246.0771200g/mol
- Monoisotopic Mass: 246.0771200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 49.8Ų
Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28278002-1g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 1g |
$671.0 | 2023-09-09 | ||
| Enamine | EN300-28278002-5g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 5g |
$1945.0 | 2023-09-09 | ||
| Enamine | EN300-28278002-10g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 10g |
$2884.0 | 2023-09-09 | ||
| Enamine | EN300-28278002-0.05g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28278002-0.1g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28278002-0.25g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28278002-0.5g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28278002-1.0g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28278002-2.5g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28278002-5.0g |
prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate |
2361399-46-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate
Professional Introduction to Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate (CAS No: 2361399-46-2)
Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate, chemically designated as CAS No: 2361399-46-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural configuration of Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate incorporates a propenyl group and a chloroacetyl moiety, both of which contribute to its unique chemical properties and reactivity. These features make it a valuable scaffold for designing novel molecules with enhanced pharmacological profiles.
The propenyl group in the molecular structure of Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate introduces a double bond that can participate in various chemical reactions, including addition and substitution reactions. This flexibility allows for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. On the other hand, the chloroacetyl moiety adds a polar and reactive site to the molecule, which can interact with biological targets such as enzymes and receptors. This dual functionality makes Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate a versatile building block for drug discovery efforts.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting neurological disorders. Piperazine derivatives have been extensively studied for their potential to modulate neurotransmitter systems, making them promising candidates for treating conditions such as depression, anxiety, and Parkinson's disease. The compound Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate has been investigated for its ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit agonistic or antagonistic effects depending on the specific receptor subtype it interacts with.
One of the most exciting aspects of Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate is its potential in the development of next-generation antipsychotic drugs. Antipsychotics are critical in managing symptoms associated with schizophrenia and bipolar disorder, but traditional antipsychotics often come with significant side effects. The unique structural features of Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate may allow for the design of more selective and less toxic antipsychotic agents. Researchers are exploring its efficacy in animal models of psychosis, hoping to translate these findings into clinical trials in humans.
The synthesis of Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the propenyl group typically involves an aldol condensation or a Grignard reaction, while the chloroacetyl moiety is often introduced via an acylation reaction. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to ensure high yields and purity. The development of efficient synthetic routes is crucial for large-scale production, which is essential for both preclinical studies and potential commercialization.
Computational modeling and molecular dynamics simulations have played a pivotal role in understanding the interactions between Prop-2-en-1-yl 4-(2-chloroacetyl)piperazine-1-carboxylate and biological targets. These studies provide valuable insights into the compound's binding affinity, selectivity, and mode of action. By leveraging computational tools, researchers can predict how changes in the molecular structure may affect its pharmacological properties. This approach accelerates the drug discovery process by allowing virtual screening of thousands of potential derivatives before synthesizing them in the lab.
Recent advancements in biotechnology have enabled high-throughput screening (HTS) platforms that can rapidly test thousands of compounds against various biological targets. Prop-2-en-1-yI 4-(2-chloroacetyl)piperazine-I-carboxyI ate has been subjected to HTS assays to identify its potential therapeutic applications. These screens have revealed promising activity against enzymes involved in inflammation and pain signaling pathways. The ability to modulate these pathways makes this compound a candidate for developing novel treatments for chronic pain conditions and inflammatory diseases.
The safety profile of Prop-Ien-I-yI 4(I(3-IchloroacetyI)piperazme-I-caroxyI ate is still under investigation, but preliminary toxicity studies suggest that it exhibits moderate solubility in water and organic solvents, which could influence its pharmacokinetic properties. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic index. Animal studies are being conducted to assess its acute toxicity, chronic toxicity, and potential long-term effects on organ systems.
In conclusion,Prop-Ien-I-yI 4(I(3-IchloroacetyI)piperazme-I-caroxyI ate (CAS No: 236139946'Z) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its ability to interact with multiple neurotransmitter receptors makes it a promising candidate for treating neurological disorders such as depression, anxiety, and psychosis. Ongoing research focused on its synthesis, computational modeling, high-throughput screening, and safety profile will further elucidate its potential as a therapeutic agent.
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